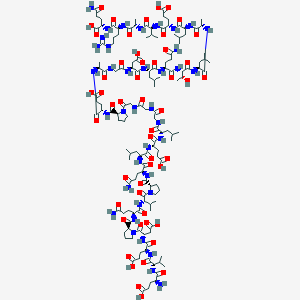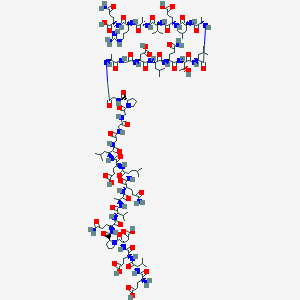
Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate
Übersicht
Beschreibung
Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate is a chemical compound with the molecular formula C9H13N3O3 . It is also known by its IUPAC name, ethyl 2- (2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetate .
Molecular Structure Analysis
The molecular weight of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate is 211.22 . The SMILES representation of the molecule is CCOC(=O)CC1=C(N=C(NC1=O)N)C .Physical And Chemical Properties Analysis
Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate is a solid at room temperature . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Wissenschaftliche Forschungsanwendungen
Structure and Reaction Studies :
- Ethyl 4-chloroacetoacetate's reaction with 4-amino-6-hydroxy-2-pyrimidinethiol forms ethyl 3-hydroxy-5-oxo-7-aminothiazolino[3,2-a]pyrimidin-3-acetate, which undergoes various reactions, including cyclization and reaction with ammonia. The structures were confirmed by X-ray diffraction analysis (Campaigne, Folting, Huffman & Selby, 1981).
Synthesis and Crystal Structure :
- Ethyl 4-chloroacetoacetate and 4-amino-6-hydroxy-2-pyrimidinethiol condensation lead to ethyl 3-hydroxy-5-amino-7-oxothiazolino[3,2-a]pyrimidin-3-acetate and subsequent ring closure forms 6a-hydroxy-5,6,6a,7-tetrahydro-8-thia-1,4-diazacycl[3.3.2]azin-2,5-dione, confirmed by X-ray diffraction (Campaigne, Huffman & Selby, 1979).
Novel Compound Synthesis :
- Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates are synthesized from 2,6-dihyroxy-3-cyano-4-methyl pyridine and expected to have antihypertensive activity (Kumar & Mashelker, 2006).
Heterocyclic Compound Research :
- Reactions of ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamate with various cyanoacetates and cyanoacetamide form 2-[4-amino-5, 6-dihydrothieno[2, 3-d]pyrimidine] acetic acid derivatives, with potential in medicinal chemistry (Hachiyama, Koyanagi, Tomioka & Yamazaki, 1983).
Anticancer Agent Synthesis :
- Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate's hydrolysis and subsequent reactions lead to a series of compounds tested against L1210 cells and P388 leukemia, showing the potential for anticancer applications (Temple, Wheeler, Comber, Elliott & Montgomery, 1983).
Molluscicidal Properties Study :
- Thiazolo[5,4-d]pyrimidines synthesized using ethyl chloroformate/DMF mixture show activity against B. alexandrina snails, a host of schistosomiasis (El-bayouki & Basyouni, 1988).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Wirkmechanismus
Target of Action
Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate is a complex compound with a molecular weight of 211.22 It’s known that the compound contains a pyrimidine ring , which is a key component in many biological compounds, including nucleotides in DNA and RNA.
Mode of Action
Given its structural components, it can be inferred that it may interact with biological systems through its pyrimidine ring . Pyrimidines play a crucial role in the formation of DNA and RNA, and alterations in their structure can potentially affect the synthesis and function of these nucleic acids.
Biochemical Pathways
Considering the presence of a pyrimidine ring in its structure , it can be inferred that it may influence the pathways related to nucleotide synthesis and metabolism.
Eigenschaften
IUPAC Name |
ethyl 2-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-3-15-7(13)4-6-5(2)11-9(10)12-8(6)14/h3-4H2,1-2H3,(H3,10,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVHAVBZUUKKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(NC1=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351620 | |
| Record name | Ethyl (2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate | |
CAS RN |
499209-19-7 | |
| Record name | Ethyl (2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)bis[(1R)-1-phenylethyl]amine, dichloromethane adduct](/img/structure/B3028954.png)



![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid](/img/structure/B3028963.png)

![Methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate](/img/structure/B3028966.png)



![3-Ethoxybenzo[D]isoxazol-6-OL](/img/structure/B3028973.png)
